Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate
Description
Methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (CAS: 304675-01-2) is a synthetic ester derivative of the tetrahydrocyclopenta[c]chromenone scaffold. Its molecular formula is C₁₅H₁₄O₅, with a molecular weight of 274.27 g/mol and a monoisotopic mass of 274.08412354 g/mol. Structurally, it features a cyclopenta-fused chromenone core substituted with a methoxyacetate group at the 7-position and a phenyl ring attached via an ether linkage. This compound is primarily utilized as a synthetic intermediate or precursor in pharmaceutical and fine chemical research, with applications in drug discovery and material science .
Properties
IUPAC Name |
methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-24-21(23)19(13-6-3-2-4-7-13)25-14-10-11-16-15-8-5-9-17(15)20(22)26-18(16)12-14/h2-4,6-7,10-12,19H,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHUWOILVPCTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures .
Scientific Research Applications
Methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include signal transduction, gene expression modulation, or metabolic alterations .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following compounds share structural similarities with Methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate, differing in ester substituents, chromenone substitution patterns, or functional groups. Key comparisons are summarized below:
Ethyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (CID 2894771)
- Molecular Formula : C₂₂H₂₀O₅
- Key Differences :
- Applications : Similar use as an intermediate; higher lipophilicity due to the ethyl group may influence membrane permeability .
Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate (CAS 307548-70-5)
- Molecular Formula : C₁₇H₁₈O₅
- Key Differences :
- Isopropyl ester substituent increases steric bulk and hydrophobicity.
- Molecular weight: 302.33 g/mol .
- Applications: Potential utility in prodrug design due to enhanced metabolic stability compared to methyl/ethyl esters .
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-bromo-2-isopropyl-5-methylphenoxy)acetate
- Molecular Formula : C₂₄H₂₃BrO₅
- Key Differences: Bromine atom and isopropyl-methylphenoxy group introduce electronic and steric effects. Molecular weight: 471.34 g/mol (significantly higher due to bromine).
- Applications : Bromine substitution may enhance binding affinity in enzyme inhibition studies or serve as a halogenated probe in medicinal chemistry .
Allyl 2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetate
- Key Differences :
- Allyl ester group introduces a reactive alkene moiety.
- Applications : Allyl esters are often used as protective groups or click chemistry precursors, suggesting utility in modular synthesis .
2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid
- Molecular Formula : C₂₀H₂₄O₅
- Key Differences :
- Hexyl chain at the 8-position increases lipophilicity (XLogP3: ~4.5 vs. 2.2 for the methyl analog).
- Applications : Long alkyl chains may improve bioavailability in hydrophobic environments, such as central nervous system-targeted drugs .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| Methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | C₁₅H₁₄O₅ | 274.27 | Methyl ester, phenyl | Synthetic intermediate, drug discovery |
| Ethyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | C₂₂H₂₀O₅ | 364.39 | Ethyl ester | Pharmacokinetic studies |
| Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | C₁₇H₁₈O₅ | 302.33 | Isopropyl ester | Prodrug development |
| 4-Bromo-2-isopropyl-5-methylphenoxy derivative | C₂₄H₂₃BrO₅ | 471.34 | Bromine, isopropyl-methylphenoxy | Enzyme inhibition probes |
| Allyl 2-((4-oxo-...-7-yl)oxy)acetate | C₁₆H₁₄O₅ | 286.28 | Allyl ester | Click chemistry precursors |
Research Implications and Trends
- Steric and Electronic Effects : Ethyl and isopropyl esters modulate metabolic stability and solubility, critical for oral bioavailability optimization.
- Computational Data : Predicted CCS values () enable rapid screening of physicochemical properties in drug discovery pipelines.
Biological Activity
Methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique chromen and cyclopentane ring structure. Its molecular formula is C15H14O5, with a molecular weight of approximately 274.27 g/mol. The tetrahydrocyclopenta[c]chromene core contributes to its potential biological activities, particularly in antimicrobial and anticancer applications .
Biological Activities
Research indicates that methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate exhibits several biological activities:
1. Antimicrobial Activity
- Mechanism : The compound may inhibit specific enzymes or receptors involved in bacterial metabolism, leading to reduced growth rates of various pathogens.
- Case Study : In vitro studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the agar well diffusion method, demonstrating significant antibacterial properties .
2. Anticancer Properties
- Mechanism : It is hypothesized that the compound interacts with molecular targets related to cell proliferation and apoptosis pathways. This interaction may lead to the inhibition of tumor growth.
- Case Study : Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines. The compound induced apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-4-Oxo-cyclopenta[c]chromene | Lacks ester functionality | Primarily studied for natural product applications |
| 2-(6-Methyl-4-Oxo-cyclopenta[c]chromen)propanoic acid | Contains propanoic acid moiety | Potentially different biological activities due to structural variations |
| 6-Methyl-chromenone derivatives | Chromenone structure without tetrahydrocyclopentane | Often researched for antioxidant properties |
This table illustrates how methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate stands out due to its ester functionality and potential for diverse biological applications .
The biological activity of methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival and cancer cell proliferation.
- Receptor Interaction : It is suggested that the compound binds to specific receptors that regulate cell signaling pathways related to inflammation and cancer progression.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate. Key areas for future investigation include:
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.
- Formulation Development : Exploring potential formulations for enhanced bioavailability and targeted delivery.
Q & A
Q. What are the standard synthetic routes for Methyl (4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including:
- Peckmann condensation to form the chromene core.
- Alkylation or esterification to introduce the phenylacetate moiety.
- Purification via recrystallization or column chromatography.
Optimization strategies include: - Temperature control (e.g., reflux in ethanol/dichloromethane).
- Catalyst selection (e.g., acid/base catalysts for esterification).
- Solvent choice (polar aprotic solvents improve reaction rates) .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro studies?
- Solubility : Poor in water; soluble in DMSO, ethanol, or dichloromethane.
- Stability : Degrades under prolonged UV exposure or acidic/basic conditions. Store at -20°C in inert atmospheres .
- Melting Point : ~120–125°C (varies with purity) .
Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?
- MTT assay for cytotoxicity screening (IC₅₀ values against cancer cell lines).
- Enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity).
- Fluorescence polarization to study receptor-binding affinity .
Advanced Research Questions
Q. How can low yields during the final esterification step be addressed?
- Mechanistic analysis : Monitor intermediates via TLC to identify side reactions (e.g., hydrolysis).
- Condition optimization : Use anhydrous solvents, activated molecular sieves, or coupling agents like DCC/DMAP .
- Kinetic studies : Adjust reaction time/temperature to favor product formation over degradation .
Q. How do structural modifications (e.g., substituent variations) reconcile contradictory bioactivity data in related compounds?
| Substituent | Observed Activity | Key Study |
|---|---|---|
| 4-Bromophenoxy () | Enhanced anticancer activity (IC₅₀: 8 µM) | In vitro MCF-7 assay |
| 4-Methoxyphenoxy () | Improved anti-inflammatory (COX-2 IC₅₀: 12 nM) | Molecular docking |
| Phenylacetate (Target Compound) | Moderate dual activity | Comparative SAR analysis |
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) to simulate interactions with enzymes like COX-2 or kinases.
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns.
- QSAR models to correlate substituent electronic effects (Hammett constants) with activity .
Q. How can researchers design derivatives with improved target specificity?
- Pharmacophore modeling : Prioritize substituents that enhance hydrogen bonding (e.g., -OH, -NH₂).
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative degradation .
Q. What experimental protocols mitigate stability issues during long-term storage?
- Lyophilization : Convert to stable powder form under vacuum.
- Light-sensitive packaging : Use amber vials to prevent photodegradation.
- Antioxidant additives : Include 0.1% BHT in DMSO stocks .
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
- Transcriptomic profiling : RNA-seq to identify pathways potentiated by combination therapy .
Methodological Notes
- Contradiction resolution : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Crystallography : SHELXL refinement parameters (R-factor < 0.05) ensure high-quality structural data .
- Safety protocols : Adhere to ethical guidelines for in vitro studies; avoid human/animal testing without regulatory approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
